molecular formula C8H15NO2 B171124 Ethyl cis-2-Aminocyclopentanecarboxylate CAS No. 197916-36-2

Ethyl cis-2-Aminocyclopentanecarboxylate

Cat. No. B171124
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
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Description

Ethyl cis-2-Aminocyclopentanecarboxylate is a chemical compound with the molecular formula C8H15NO2 . It is also known by other names such as Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride .


Synthesis Analysis

The synthesis of Ethyl cis-2-Aminocyclopentanecarboxylate involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters . The process is carried out in green organic media, under solvent-free and ball-milling conditions .


Molecular Structure Analysis

The molecular structure of Ethyl cis-2-Aminocyclopentanecarboxylate is represented by the InChI string InChI=1S/C8H15NO2.ClH/c1-2-11-8 (10)6-4-3-5-7 (6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 . The Canonical SMILES representation is CCOC (=O)C1CCCC1N.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl cis-2-Aminocyclopentanecarboxylate include a molecular weight of 157.21000, a density of 1.045g/cm3, and a boiling point of 213.4ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl cis-2-Aminocyclopentanecarboxylate derivatives are used in the synthesis of novel compounds. For instance, isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives were synthesized by regio- and stereo-selective 1,3-dipolar cycloaddition, highlighting the compound's utility in creating new chemical entities (Nonn et al., 2011).

Preparation of Stereoisomeric Compounds

The compound serves as a precursor for the preparation of stereoisomeric ethyl 2-isothiocyanato-1-cyclopentanecarboxylates, demonstrating its role in stereochemistry (Palkó et al., 2000).

Role in Antibiotics

Ethyl cis-2-Aminocyclopentanecarboxylate is a component of the antibiotic amipurimycin, indicating its relevance in pharmaceuticals (Fülöp, 2001).

Enzymatic Catalysis

It is used in enzymatic catalysis studies, such as those involving Candida antarctica lipase B, showing its applicability in biochemical research (Forró et al., 2013).

Synthesis of Constrained Pentacin Derivatives

The compound is instrumental in the synthesis of multifunctionalized constrained pentacin derivatives, highlighting its versatility in organic synthesis (Coursindel et al., 2011).

Safety And Hazards

Ethyl cis-2-Aminocyclopentanecarboxylate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, never give anything by mouth to an unconscious person and consult a physician .

Future Directions

The future directions for Ethyl cis-2-Aminocyclopentanecarboxylate involve its use in green strategies for the preparation of enantiomeric 5–8-membered carbocyclic β-amino acid derivatives . These strategies involve the use of Candida antarctica lipase B-catalyzed hydrolysis in green organic media, under solvent-free and ball-milling conditions .

properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Fitz, K Lundell, F Fülöp, LT Kanerva - Tetrahedron: Asymmetry, 2006 - Elsevier
… esters was first described in 1993 by the groups of Gotor and Sheldon.15, 16 In the present work, ammonolysis could not be used because ethyl cis-2-aminocyclopentanecarboxylate is …
Number of citations: 8 www.sciencedirect.com
P Csomos, G Bernáth, F Fülöp - Monatshefte für Chemie/Chemical …, 2002 - Springer
… the same method 25% methanolic ammonia at room temperature) the homologue ethyl cis-2-aminocyclopentanecarboxylate 1 resulted in a mixture of cis2-…
Number of citations: 12 link.springer.com
S Shahmohammadi, T Faragó, M Palkó, E Forró - Molecules, 2022 - mdpi.com
… In order to determine the optimal conditions for enantioselective hydrolysis of ethyl cis 2-aminocyclopentanecarboxylate 7, ethyl cis 2-aminocyclohexanecarboxylate 8, ethyl cis 2-…
Number of citations: 2 www.mdpi.com
M Palkó, M Dervarics, F Fülöp - Arkivoc, 2005 - arkat-usa.org
… This is in accordance with our earlier results: isomerization was observed in the amidation of ethyl cis-2-aminocyclopentanecarboxylate.For the preparation of cis-aminocarboxamide 4, …
Number of citations: 4 www.arkat-usa.org

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